Methyl 3-(N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate
Description
Methyl 3-(N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound that features a thiophene ring substituted with a carboxylate group and a sulfamoyl group linked to a pyrazole ring
Properties
Molecular Formula |
C13H17N3O4S2 |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
methyl 3-[(1,3,5-trimethylpyrazol-4-yl)methylsulfamoyl]thiophene-2-carboxylate |
InChI |
InChI=1S/C13H17N3O4S2/c1-8-10(9(2)16(3)15-8)7-14-22(18,19)11-5-6-21-12(11)13(17)20-4/h5-6,14H,7H2,1-4H3 |
InChI Key |
MVFNITKRCNUFBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)CNS(=O)(=O)C2=C(SC=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the Sulfamoyl Group: The sulfamoyl group is introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base.
Formation of the Thiophene Ring: The thiophene ring is synthesized via a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Coupling of the Pyrazole and Thiophene Rings: The final step involves coupling the pyrazole-sulfamoyl intermediate with the thiophene carboxylate under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as a potential anti-inflammatory agent . In silico studies have indicated that it may act as a 5-lipoxygenase inhibitor , which is crucial for the synthesis of leukotrienes involved in inflammatory responses. This suggests that further structure optimization could enhance its efficacy against inflammatory diseases .
Synthesis and Characterization
The synthesis of methyl 3-(N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate typically involves multi-step organic reactions. Key methods include:
- Refluxing with appropriate reagents to facilitate the formation of the sulfamoyl group.
- Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) are utilized to confirm the structure and purity of the synthesized compound .
Anticancer Potential
Recent studies have explored the anticancer properties of compounds related to this compound. For instance:
- Compounds with similar structural motifs have been tested against various cancer cell lines (e.g., HCT-116 and MCF-7), showing promising cytotoxic activities with IC50 values indicating effective inhibition of cell proliferation .
Antimicrobial Activity
There is emerging evidence suggesting that derivatives of this compound may exhibit antimicrobial properties. The presence of the thiophene ring and the pyrazole moiety could contribute to its ability to disrupt microbial cell function .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the therapeutic potential of this compound. Modifications in substituents can significantly affect its biological activity:
| Modification | Effect on Activity |
|---|---|
| Altering the sulfamoyl group | Enhances anti-inflammatory properties |
| Modifying the pyrazole ring | Potentially increases anticancer efficacy |
Mechanism of Action
The mechanism of action of Methyl 3-(N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites. The sulfamoyl group can form hydrogen bonds with amino acid residues, while the pyrazole and thiophene rings provide hydrophobic interactions that stabilize the binding.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-amine
- N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl cyclopropanamine
Uniqueness
Methyl 3-(N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate is unique due to the presence of both a sulfamoyl group and a thiophene ring, which are not commonly found together in similar compounds
Biological Activity
Methyl 3-(N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C12H16N4O3S
- Molecular Weight : 288.34 g/mol
This compound features a thiophene ring, a sulfamoyl group, and a pyrazole moiety, which are known to contribute to various biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The mechanism involves:
- Enzyme Inhibition : The sulfamoyl group can inhibit certain enzymes involved in metabolic pathways.
- Receptor Binding : The pyrazole structure allows for binding to various receptors, modulating their activity.
- Antioxidant Activity : The thiophene ring may contribute to free radical scavenging properties.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing pyrazole and thiophene rings have shown activity against various bacterial strains, suggesting that this compound may possess similar effects .
Cytotoxicity and Anticancer Potential
Studies have evaluated the cytotoxic effects of related pyrazole derivatives on cancer cell lines. For example:
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound A | MCF-7 (breast cancer) | 120 |
| Compound B | HCT116 (colon cancer) | 90 |
| Methyl 3-(N-sulfamoyl derivative) | A549 (lung cancer) | TBD |
These findings suggest that the compound may inhibit cell proliferation in cancerous cells through apoptosis or cell cycle arrest mechanisms .
Anti-inflammatory Effects
The presence of the sulfamoyl group is associated with anti-inflammatory activity. Compounds with similar functionalities have been shown to reduce pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases .
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized various pyrazole derivatives and evaluated their cytotoxicity against different cancer cell lines. Compounds with modifications similar to methyl 3-(N-sulfamoyl derivative) exhibited promising results against several types of cancer cells .
- Antimicrobial Screening : Another investigation focused on the antimicrobial properties of thiophene-containing compounds, revealing significant inhibition against Gram-positive and Gram-negative bacteria. This indicates potential for further exploration of methyl 3-(N-sulfamoyl derivative) as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
